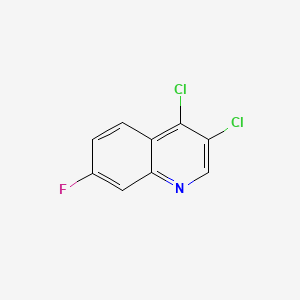

3,4-Dichloro-7-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLWDPXPWAROFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671171 | |

| Record name | 3,4-Dichloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-51-4 | |

| Record name | 3,4-Dichloro-7-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dichloro-7-fluoroquinoline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-dichloro-7-fluoroquinoline, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document delineates a robust synthetic pathway, commencing from commercially available starting materials and proceeding through a logical sequence of well-established chemical transformations. Each step is detailed with underlying mechanistic rationale and a step-by-step experimental protocol. Furthermore, this guide outlines the analytical techniques for the comprehensive characterization of the target molecule, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Predicted spectral data and fragmentation patterns are presented to aid in the verification of the synthesized compound. The synthesis and characterization protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the quinoline scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule. This often leads to enhanced potency, improved metabolic stability, and altered pharmacokinetic profiles. 3,4-Dichloro-7-fluoroquinoline, with its distinct substitution pattern, serves as a versatile precursor for the synthesis of novel bioactive compounds, particularly in the development of antibacterial and anticancer agents.[1] The presence of two chlorine atoms at positions 3 and 4, and a fluorine atom at position 7, offers multiple reactive sites for further chemical elaboration, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

Synthetic Strategy and Experimental Protocols

The synthesis of 3,4-dichloro-7-fluoroquinoline is most effectively achieved through a multi-step sequence starting from the readily available 3-chloro-4-fluoroaniline. The overall synthetic approach is based on the principles of the Gould-Jacobs reaction for the formation of the quinoline core, followed by subsequent functional group manipulations.

Diagram of the Synthetic Pathway

Caption: Overall synthetic route to 3,4-dichloro-7-fluoroquinoline.

Step 1: Synthesis of Diethyl (3-chloro-4-fluorophenylamino)methylenemalonate

The initial step involves the condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME). This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient enol ether of EMME, followed by the elimination of ethanol.

Experimental Protocol:

-

In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction is typically performed neat (without a solvent).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The resulting crude product, diethyl (3-chloro-4-fluorophenylamino)methylenemalonate, is a viscous oil or a low-melting solid and can often be used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

The intermediate from Step 1 undergoes thermal cyclization in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to form the quinoline ring system. This reaction is a classic example of the Gould-Jacobs reaction.[1]

Experimental Protocol:

-

Heat a suitable volume of Dowtherm A to 250-260 °C in a flask equipped with a reflux condenser.

-

Slowly add the crude diethyl (3-chloro-4-fluorophenylamino)methylenemalonate from the previous step to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature for 30-60 minutes.

-

Cool the reaction mixture to below 100 °C and add hexane or a similar non-polar solvent to precipitate the product.

-

Collect the precipitated solid by filtration, wash with hexane, and dry to afford ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 3: Saponification to 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

The ester group of the quinoline derivative is hydrolyzed to a carboxylic acid using a strong base, such as sodium hydroxide.

Experimental Protocol:

-

Suspend the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with stirring until a clear solution is obtained (typically 1-2 hours).

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Step 4: Decarboxylation to 7-Fluoro-4-hydroxyquinoline

The carboxylic acid is removed by heating the compound at a high temperature, a process known as decarboxylation.

Experimental Protocol:

-

Place the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.

-

Heat the solid under a nitrogen atmosphere to a temperature above its melting point (typically 250-270 °C) until the evolution of carbon dioxide ceases.

-

Cool the flask to room temperature. The resulting solid is 7-fluoro-4-hydroxyquinoline.

Step 5: Chlorination to 3,4-Dichloro-7-fluoroquinoline

The final step involves the conversion of the 4-hydroxy group and the chlorination of the 3-position. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2][3]

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a gas trap, carefully add phosphorus oxychloride (POCl₃, excess, e.g., 5-10 eq) to 7-fluoro-4-hydroxyquinoline.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (around 110 °C) for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3,4-dichloro-7-fluoroquinoline.

Characterization of 3,4-Dichloro-7-fluoroquinoline

The identity and purity of the synthesized 3,4-dichloro-7-fluoroquinoline must be confirmed through a combination of spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₄Cl₂FN |

| Molecular Weight | 216.04 g/mol |

| Appearance | Expected to be a solid at room temperature. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 3,4-dichloro-7-fluoroquinoline are discussed below. Chemical shifts are referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring. The fluorine atom at the 7-position will cause splitting of the signals for the adjacent protons (H-6 and H-8) due to H-F coupling.

-

H-2: This proton is on the pyridine ring and adjacent to the nitrogen atom, so it is expected to be deshielded and appear as a singlet in the downfield region.

-

H-5, H-6, H-8: These protons are on the benzene ring. Their chemical shifts and multiplicities will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as by proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached heteroatoms and the aromatic ring currents. The carbon atoms bonded to fluorine will exhibit C-F coupling.

Diagram of Key NMR Correlations

Caption: Predicted key HMBC correlations for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 3,4-dichloro-7-fluoroquinoline, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Expected Fragmentation Pattern:

The fragmentation of the molecular ion in the mass spectrometer will likely involve the loss of chlorine and fluorine atoms, as well as the cleavage of the quinoline ring. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (Cl• or F•) or a hydrogen halide molecule (HCl or HF).

Safety Considerations

The synthesis of 3,4-dichloro-7-fluoroquinoline involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled with extreme care.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 3,4-dichloro-7-fluoroquinoline. By following the outlined procedures and utilizing the provided characterization data, researchers can confidently synthesize and verify this important building block for further applications in drug discovery and development. The methodologies are based on established chemical principles and analogous transformations, ensuring a high degree of reliability and reproducibility.

References

- Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

SciELO. (2014). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 25(10), 1886-1901. Retrieved from [Link]

-

PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

-

MDPI. (2019). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

-

Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

-

ResearchGate. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichloro-7-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-7-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1] Its scaffold is a key structural motif in a variety of bioactive compounds, including those with potential antibacterial and anticancer activities. The precise arrangement of its chloro and fluoro substituents on the quinoline ring system imparts unique electronic and steric properties, influencing its reactivity, binding affinity to biological targets, and overall pharmacokinetic profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dichloro-7-fluoroquinoline. In the absence of extensive experimentally determined data for this specific molecule in publicly available literature, this guide focuses on the robust methodologies and analytical techniques that are essential for its characterization. By detailing these experimental protocols, we aim to equip researchers with the practical knowledge required to fully characterize this and similar novel compounds. Where available, data from closely related structural analogs are presented to provide a comparative context.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties govern everything from its synthesis and purification to its formulation and biological activity.

Identity and Structure

-

Chemical Structure:

Caption: Chemical structure of 3,4-Dichloro-7-fluoroquinoline.

Quantitative Data Summary

Due to the limited availability of experimental data for 3,4-Dichloro-7-fluoroquinoline, the following table includes both known identifiers and placeholders for key physicochemical properties that require experimental determination. For comparative purposes, experimental data for the related compound 4,7-dichloroquinoline is included where available.

| Property | 3,4-Dichloro-7-fluoroquinoline | 4,7-Dichloroquinoline (for comparison) |

| Molecular Formula | C₉H₄Cl₂FN | C₉H₅Cl₂N |

| Molecular Weight | 216.04 g/mol | 198.05 g/mol [5][6] |

| Physical Form | Solid[3] | White powder[6] / Crystals[5] |

| Melting Point | Requires Experimental Determination | 87 °C[6] |

| Boiling Point | Requires Experimental Determination | 317 °C[6] |

| Solubility | Requires Experimental Determination | Data not readily available |

| pKa | Requires Experimental Determination | Data not readily available |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a solid organic compound like 3,4-Dichloro-7-fluoroquinoline.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[7]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline 3,4-Dichloro-7-fluoroquinoline is finely powdered. The dry powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[8]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[7]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to about 15-20°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[8]

-

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Rationale: While 3,4-Dichloro-7-fluoroquinoline is a solid at room temperature, its boiling point at a given pressure is a characteristic physical constant. This property is particularly relevant for purification by distillation under reduced pressure.

Methodology: Capillary Method (for small quantities)

-

Sample Preparation: A small amount of 3,4-Dichloro-7-fluoroquinoline is placed in a small test tube or fusion tube.

-

Apparatus: A Thiele tube or a similar heating bath, a thermometer, and a sealed-end capillary tube are required.[5][9]

-

Procedure:

-

The small test tube containing the sample is attached to the thermometer.

-

A capillary tube, sealed at one end, is placed open-end down into the sample.

-

The assembly is heated in the Thiele tube.

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

The temperature at which a continuous stream of bubbles emerges is noted.

-

The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[3][10]

-

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Rationale: Solubility in various solvents (aqueous and organic) is a critical parameter for drug development, influencing everything from reaction conditions for further synthesis to formulation and bioavailability.

Methodology: Equilibrium Solubility Method

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 4, 7.4, 9), ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Procedure:

-

An excess amount of solid 3,4-Dichloro-7-fluoroquinoline is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[11]

-

The resulting saturated solutions are filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]

-

Caption: Workflow for Solubility Determination.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a quinoline derivative, the pKa of the protonated nitrogen atom is crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to biological targets.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of 3,4-Dichloro-7-fluoroquinoline of known concentration is prepared in a suitable solvent system, often a co-solvent mixture like methanol-water or acetonitrile-water to ensure solubility.[6]

-

Apparatus: A calibrated pH meter with a combination electrode and a precise burette are used.[12][13]

-

Procedure:

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated forms of the quinoline nitrogen are equal.[12][13]

-

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. byjus.com [byjus.com]

- 6. researchgate.net [researchgate.net]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. quora.com [quora.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

The Definitive Guide to the Structural Elucidation of 3,4-Dichloro-7-fluoroquinoline: A Methodical Approach

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock of innovation. This guide provides an in-depth, experience-driven walkthrough of the multifaceted process of elucidating the structure of 3,4-Dichloro-7-fluoroquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry.[1] This document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the real-world scientific process.

Introduction: The Quinoline Scaffold and the Importance of Halogenation

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the fluoroquinolone antibiotics which target bacterial DNA gyrase and topoisomerase IV.[1] The introduction of halogen atoms, such as chlorine and fluorine, to the quinoline ring system profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The specific substitution pattern of 3,4-dichloro-7-fluoroquinoline presents a unique analytical challenge and opportunity, with each halogen atom serving as a distinctive probe in various spectroscopic techniques.

Part 1: A Strategic Synthesis Approach

A robust structural elucidation begins with a well-defined synthetic route that provides a high-purity sample. While multiple synthetic strategies for quinoline derivatives exist, a plausible and adaptable approach for 3,4-Dichloro-7-fluoroquinoline would be a modification of the Gould-Jacobs reaction.[2] This method is advantageous for its reliability and ability to introduce substituents at specific positions.

Proposed Synthetic Workflow:

The synthesis would likely commence with a substituted aniline, in this case, 3-chloro-4-fluoroaniline, which would undergo condensation with a suitable three-carbon electrophile, followed by cyclization and subsequent chlorination.

Experimental Protocol: Proposed Synthesis of 3,4-Dichloro-7-fluoroquinoline

-

Condensation: React 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) at elevated temperatures (e.g., 120-140°C) to form the corresponding enamine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Thermal Cyclization: The crude enamine is then subjected to high-temperature cyclization in a high-boiling point solvent such as diphenyl ether or Dowtherm A (typically around 250°C).[3] This step forms the quinoline ring system, yielding an intermediate ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., NaOH), followed by acidification to promote decarboxylation, yielding 7-fluoro-4-hydroxyquinoline.

-

Chlorination: The 4-hydroxy group is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction often requires elevated temperatures.

-

Final Chlorination: Introduction of the second chlorine atom at the 3-position can be a more challenging step and may require more specialized reagents or reaction conditions, potentially involving a radical chlorination or an electrophilic chlorination on an activated precursor.

-

Purification: The final product, 3,4-Dichloro-7-fluoroquinoline, would be purified using column chromatography on silica gel, followed by recrystallization to obtain an analytically pure sample.

Diagram of the Proposed Synthetic and Analytical Workflow

Caption: A logical workflow from synthesis to structural confirmation.

Part 2: Spectroscopic Interrogation for Unambiguous Structure Confirmation

Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation Pattern

Rationale: Mass spectrometry is the first port of call to confirm the molecular weight and elemental composition of the synthesized compound. Electron Ionization (EI) is a common technique for relatively small, stable molecules.

Expected Results:

-

Molecular Ion (M⁺): The molecular formula of 3,4-Dichloro-7-fluoroquinoline is C₉H₄Cl₂FN.[1] The expected nominal molecular weight is 215 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak will be observed. The M⁺ peak will appear at m/z 215 (with two ³⁵Cl isotopes), the M+2 peak at m/z 217 (with one ³⁵Cl and one ³⁷Cl), and the M+4 peak at m/z 219 (with two ³⁷Cl isotopes). The expected relative intensities of these peaks will be in a ratio of approximately 9:6:1.[4]

-

Key Fragmentation Pathways:

-

Loss of a Chlorine Atom: A common fragmentation for chlorinated aromatic compounds is the loss of a chlorine radical (Cl•), which would result in a fragment ion at m/z 180 (for the loss of ³⁵Cl).[4]

-

Loss of HCN: A characteristic fragmentation of quinoline and its derivatives is the loss of hydrogen cyanide (HCN) from the pyridine ring, which would lead to a fragment at m/z 188.

-

Sequential Loss of Halogens: Sequential loss of the two chlorine atoms and the fluorine atom could also be observed.

-

Table 1: Predicted Mass Spectrometry Data for 3,4-Dichloro-7-fluoroquinoline

| m/z (Mass-to-Charge Ratio) | Predicted Fragment | Isotopic Pattern |

| 215, 217, 219 | [M]⁺ | Present (due to 2 Cl) |

| 180, 182 | [M - Cl]⁺ | Present (due to 1 Cl) |

| 188, 190 | [M - HCN]⁺ | Present (due to 2 Cl) |

| 145 | [M - 2Cl]⁺ | Absent |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected Absorptions:

-

C=N and C=C Stretching: The quinoline ring system will exhibit characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-H Aromatic Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations will likely be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

-

C-F Stretching: The carbon-fluorine bond will show a strong absorption, typically in the range of 1250-1000 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands for 3,4-Dichloro-7-fluoroquinoline

| Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600-1450 | Aromatic C=C and C=N Stretch | Medium to Strong |

| 1250-1000 | C-F Stretch | Strong |

| 800-600 | C-Cl Stretch | Medium to Strong |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

Rationale: NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) will be employed to unambiguously assign all proton and carbon signals and establish their connectivity.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum of 3,4-Dichloro-7-fluoroquinoline is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The electron-withdrawing effects of the chlorine and fluorine atoms will deshield the protons, shifting their signals downfield.

-

H-2: This proton is adjacent to the nitrogen atom and will be the most deshielded, appearing as a singlet.

-

H-5, H-6, H-8: These protons on the carbocyclic ring will form a coupled spin system. The fluorine at C-7 will introduce additional coupling (J-coupling) to H-6 and H-8. H-8 will likely be a doublet, H-6 a doublet of doublets, and H-5 a doublet.

Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached and neighboring atoms.

-

C-3 and C-4: These carbons, bonded to chlorine atoms, will be significantly deshielded.

-

C-7: The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

Carbons near Nitrogen: Carbons adjacent to the nitrogen (C-2 and C-8a) will also be deshielded.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for 3,4-Dichloro-7-fluoroquinoline

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Couplings |

| 2 | ~8.9 (s) | ~150 | - |

| 3 | - | ~135 | - |

| 4 | - | ~148 | - |

| 4a | - | ~125 | - |

| 5 | ~7.8 (d) | ~128 | ³JHH with H-6 |

| 6 | ~7.4 (dd) | ~115 | ³JHH with H-5, ³JHF with F-7 |

| 7 | - | ~165 | ¹JCF |

| 8 | ~8.1 (d) | ~120 | ⁴JHF with F-7 |

| 8a | - | ~145 | - |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, helping to identify adjacent protons in the spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.

-

Diagram of the NMR Elucidation Strategy

Caption: Integration of 2D NMR for complete structural assignment.

Part 3: Data Synthesis and Final Confirmation

The final step in the structure elucidation process is the integration of all spectroscopic data. The molecular formula from the mass spectrum must be consistent with the number of signals in the ¹H and ¹³C NMR spectra. The functional groups identified by IR spectroscopy must be accounted for in the NMR and MS data. The connectivity established by 2D NMR experiments must align with the fragmentation patterns observed in the mass spectrum. This holistic approach provides a self-validating system, ensuring the trustworthiness of the final structural assignment.

Conclusion

The structural elucidation of a novel compound like 3,4-Dichloro-7-fluoroquinoline is a systematic process that relies on the logical application of modern analytical techniques. By combining a strategic synthetic approach with a multi-faceted spectroscopic investigation, researchers can confidently determine the precise arrangement of atoms in a molecule. This guide has outlined a field-proven methodology that emphasizes not just the "how" but the "why" behind each experimental choice, providing a robust framework for scientists and professionals in the field of drug discovery and development.

References

-

ACS Publications. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link]

-

PubMed. Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]

-

ResearchGate. Synthesis of (3-(2,7-dichloro-6-fluoroquinolin-3-yl). Available at: [Link]

-

Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

-

YouTube. How to Predict NMR in ChemDraw. Available at: [Link]

-

ResearchGate. A new program to 13C NMR spectrum prediction based on tridimensional models. Available at: [Link]

-

The Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Available at: [Link]

-

PubMed. 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry. Available at: [Link]

-

INIS-IAEA. mass spectrometric study of some fluoroquinolone drugs using electron ionization and. Available at: [Link]

-

RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]

-

YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available at: [Link]

-

Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available at: [Link]

-

NIH. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available at: [Link]

-

ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

Cheminfo.org. Predict 1H NMR spectra. Available at: [Link]

-

ResearchGate. (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Available at: [Link]

-

NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

-

Letters in Applied NanoBioScience. Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). Available at: [Link]

-

PubChem. 4,7-Dichloroquinoline. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3,4-Dichloro-7-fluoroquinoline

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,4-dichloro-7-fluoroquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties of this halogenated quinoline derivative. The guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure data integrity and reproducibility.

Introduction

3,4-Dichloro-7-fluoroquinoline is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The quinoline scaffold is a core structure in many bioactive molecules, including FDA-approved fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV.[1] The specific halogenation pattern of 3,4-dichloro-7-fluoroquinoline offers unique electronic properties and multiple reactive sites for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1]

A thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of 3,4-dichloro-7-fluoroquinoline. This guide provides a detailed analysis of its expected NMR, MS, and IR spectra, drawing upon established principles and comparative data from related substituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 3,4-dichloro-7-fluoroquinoline, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,4-dichloro-7-fluoroquinoline is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The substitution pattern of the quinoline ring dictates the chemical shifts and coupling patterns of the four aromatic protons. The electron-withdrawing effects of the chlorine and fluorine atoms will influence the electronic environment of the protons.[2][3]

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.8 - 9.0 | s | - |

| H-5 | 8.0 - 8.2 | dd | J(H5-H6) ≈ 9.0, J(H5-F7) ≈ 6.0 |

| H-6 | 7.4 - 7.6 | t | J(H6-H5) ≈ 9.0, J(H6-H8) ≈ 9.0 |

| H-8 | 7.8 - 8.0 | dd | J(H8-H6) ≈ 9.0, J(H8-F7) ≈ 2.5 |

Note: Predicted values are based on the analysis of related substituted quinolines and general principles of NMR spectroscopy. Actual values may vary.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required to obtain a good signal-to-noise ratio.[2]

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 135 - 137 |

| C-4 | 147 - 149 |

| C-4a | 128 - 130 |

| C-5 | 125 - 127 (d, J(C5-F) ≈ 4 Hz) |

| C-6 | 120 - 122 (d, J(C6-F) ≈ 22 Hz) |

| C-7 | 163 - 165 (d, J(C7-F) ≈ 250 Hz) |

| C-8 | 115 - 117 (d, J(C8-F) ≈ 21 Hz) |

| C-8a | 148 - 150 |

Note: The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom at the C-7 position. The chemical shift will be influenced by the electronic environment, and the signal will be split by the neighboring protons (H-5 and H-8).

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,4-dichloro-7-fluoroquinoline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H and ¹³C NMR).

-

Data Acquisition:

-

Record the spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire at least 512 scans with a relaxation delay of 2-5 seconds using a proton-decoupled pulse sequence.[2]

-

For ¹⁹F NMR, acquire at least 64 scans.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 3,4-dichloro-7-fluoroquinoline (C₉H₄Cl₂FN), the expected molecular weight is approximately 215.0 g/mol .[4]

Molecular Ion and Isotopic Pattern

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms.[1] Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a characteristic cluster of peaks for the molecular ion:

-

M+ : at m/z corresponding to [C₉H₄³⁵Cl₂FN]⁺

-

M+2 : at m/z corresponding to [C₉H₄³⁵Cl³⁷ClFN]⁺

-

M+4 : at m/z corresponding to [C₉H₄³⁷Cl₂FN]⁺

The expected relative intensity ratio of these peaks will be approximately 9:6:1.

Fragmentation Pattern

Under electron ionization (EI), the molecular ion will fragment in a predictable manner. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and other small neutral molecules.[5]

Predicted Major Fragments:

| m/z | Proposed Fragment |

| 215/217/219 | [M]⁺ (Molecular Ion) |

| 180/182 | [M - Cl]⁺ |

| 145 | [M - 2Cl]⁺ |

| 118 | [C₈H₄FN]⁺ (Loss of CCl) |

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like methanol or dichloromethane.

-

Sample Introduction: Introduce the sample into the mass spectrometer using a direct insertion probe or through a gas chromatograph (GC) for separation from impurities.

-

Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV to generate reproducible fragmentation patterns.[5]

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] The IR spectrum of 3,4-dichloro-7-fluoroquinoline will exhibit characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C and C=N ring stretches |

| 1300-1200 | C-F stretch |

| 850-750 | C-Cl stretch |

| 900-675 | Aromatic C-H out-of-plane bending |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the IR spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for 3,4-dichloro-7-fluoroquinoline. By understanding the expected spectral features and following the outlined experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate. The integration of these spectroscopic techniques offers a powerful and comprehensive approach to the characterization of novel quinoline derivatives, facilitating their application in drug discovery and materials science.

References

- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.

- UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. ACS Publications.

- Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide. Benchchem.

- Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.

- Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues. PubMed.

- 3,4-Dichloro-7-fluoroquinoline | High-Quality Research Chemical. Benchchem.

- NMR Solvents. Sigma-Aldrich.

- 3,4-Dichloro-7-fluoroquinoline. Sigma-Aldrich.

- Mass spectrometric study of some fluoroquinolone drugs using electron ionization and. INIS-IAEA.

- 3,4-Dichloro-7-fluoroquinoline. Sigma-Aldrich.

- 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866. PubChem.

- Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed.

- Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF. ResearchGate.

- NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.

- Quinoline, 4,7-dichloro-. NIST WebBook.

- 3,4-Dichloro-7-fluoroquinoline. Sigma-Aldrich.

- 3,4-Dichloro-6-fluoroquinoline(1204810-46-7) 1H NMR spectrum. ChemicalBook.

- Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar.

- Infrared spectra and the structure of drugs of the fluoroquinolone group. ResearchGate.

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.

- Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. Benchchem.

- Notes on NMR Solvents. University of Wisconsin-Madison.

- Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.

- 4,7-Dichloroquinoline | C9H5Cl2N | MD Topology | NMR | X-Ray. PDB-Dev.

- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH.

Sources

Potential Biological Activity of 3,4-Dichloro-7-fluoroquinoline: A Technical Guide for Researchers

Introduction: The Quinoline Scaffold in Drug Discovery and the Untapped Potential of 3,4-Dichloro-7-fluoroquinoline

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, leading to the development of numerous approved drugs.[1][2][3] From the antimalarial effects of chloroquine to the broad-spectrum antibacterial action of fluoroquinolones like ciprofloxacin, the quinoline core is a testament to nature's ingenuity and a fertile ground for synthetic chemists.[3][4] These compounds exert their effects through diverse mechanisms, including DNA binding, inhibition of crucial enzymes like topoisomerases, and modulation of cellular signaling pathways.[1][2]

This guide focuses on a specific, yet underexplored, member of this family: 3,4-Dichloro-7-fluoroquinoline. This multifunctional heterocyclic compound is primarily recognized as a key synthetic intermediate, a building block for more complex molecules.[5] Its halogenated structure, with chlorine atoms at the 3 and 4 positions and a fluorine atom at the 7 position, presents multiple reactive sites for further chemical modifications.[5] While direct biological data on 3,4-Dichloro-7-fluoroquinoline is sparse, its structural similarity to known bioactive quinolines suggests a high potential for a range of biological activities. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to unlock and evaluate the potential biological activities of this intriguing molecule. We will delve into its physicochemical properties, explore its potential as an antibacterial and anticancer agent, and provide detailed, field-proven experimental protocols to guide your investigation.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical and chemical properties is the bedrock of any successful biological investigation. For 3,4-Dichloro-7-fluoroquinoline, the following information is critical for experimental design.

Table 1: Physicochemical Properties of 3,4-Dichloro-7-fluoroquinoline

| Property | Value | Source |

| Molecular Formula | C₉H₄Cl₂FN | [5] |

| Physical Form | Solid | [5][6] |

| InChI Key | HHLWDPXPWAROFT-UHFFFAOYSA-N | [6] |

| SMILES String | ClC1=C(Cl)C=NC2=CC(F)=CC=C21 | [6] |

Handling and Storage: 3,4-Dichloro-7-fluoroquinoline is classified as an acute oral toxicant and can cause serious eye damage.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. It should be stored in a cool, dry, and well-ventilated area.

Potential Biological Activity I: Antibacterial Effects

The quinoline scaffold is the cornerstone of the highly successful fluoroquinolone class of antibiotics.[7] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[8][9][10] The fluorine atom at the 7-position of 3,4-Dichloro-7-fluoroquinoline is a common feature in many potent fluoroquinolones, suggesting that this compound could serve as a precursor to or possess intrinsic antibacterial properties.

Proposed Mechanism of Action: Inhibition of Bacterial Topoisomerases

The proposed mechanism of antibacterial action for quinoline derivatives is the stabilization of the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[8][11]

Caption: Proposed mechanism of antibacterial action.

Experimental Workflow: Assessing Antibacterial Activity

A systematic evaluation of antibacterial potential involves a tiered approach, starting with broad screening and progressing to quantitative measures of potency.

Caption: Workflow for antibacterial susceptibility testing.

This method provides a qualitative assessment of antibacterial activity.[12][13]

-

Prepare Bacterial Inoculum: Culture a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in appropriate broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculate Agar Plates: Evenly swab the bacterial suspension onto the surface of Mueller-Hinton agar plates.

-

Apply Compound: Impregnate sterile paper discs with a known concentration of 3,4-Dichloro-7-fluoroquinoline dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

-

Incubate: Incubate the plates at 37°C for 18-24 hours.

-

Measure Zones of Inhibition: Measure the diameter of the clear zones around the discs where bacterial growth is inhibited.

This quantitative method determines the lowest concentration of the compound that inhibits visible bacterial growth.[14][15]

-

Prepare Serial Dilutions: Perform a two-fold serial dilution of 3,4-Dichloro-7-fluoroquinoline in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate: Add a standardized bacterial inoculum to each well.

-

Incubate: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[15]

Potential Biological Activity II: Anticancer Effects

Quinoline derivatives have also emerged as promising anticancer agents, with some acting as topoisomerase inhibitors, similar to their antibacterial counterparts but targeting the human enzymes.[1][2] Others exhibit anticancer activity through mechanisms such as inducing apoptosis and disrupting cell migration.[4] The potential for 3,4-Dichloro-7-fluoroquinoline to be functionalized into novel anticancer therapeutics is significant.

Experimental Workflow: Evaluating Cytotoxicity

The initial step in assessing anticancer potential is to determine the compound's cytotoxicity against various cancer cell lines.

Caption: Workflow for assessing in vitro cytotoxicity.

This assay measures the release of LDH from damaged cells, a marker of cytotoxicity.[16]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 3,4-Dichloro-7-fluoroquinoline for 24-48 hours.

-

Collect Supernatant: Carefully collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

-

Measure Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of color change is proportional to the amount of LDH released.

Given that many signaling pathways critical for cancer cell survival are regulated by protein kinases, assessing the inhibitory potential of 3,4-Dichloro-7-fluoroquinoline against a panel of kinases can provide valuable mechanistic insights.[17][18]

-

Prepare Kinase Reaction: In a microplate, combine the kinase of interest, a suitable substrate, and ATP in a kinase assay buffer.[17]

-

Add Inhibitor: Add serial dilutions of 3,4-Dichloro-7-fluoroquinoline to the wells. Include a no-inhibitor control.

-

Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).[17]

-

Detect ADP Production: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.[17]

-

Determine IC50: Plot the kinase activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).[17][18]

Conclusion and Future Directions

While 3,4-Dichloro-7-fluoroquinoline is currently positioned as a synthetic intermediate, its structural features strongly suggest a latent potential for significant biological activity. This guide provides a foundational framework for initiating the exploration of its antibacterial and anticancer properties. The detailed protocols offer a starting point for researchers to generate preliminary data, which can then guide further structure-activity relationship (SAR) studies. By systematically applying these methodologies, the scientific community can begin to unravel the full therapeutic potential of this and other underexplored quinoline derivatives, paving the way for the discovery of novel therapeutic agents.

References

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Antibiotic sensitivity testing. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 16, 2026, from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4), 845-866. Retrieved January 16, 2026, from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Retrieved January 16, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). APEC. Retrieved January 16, 2026, from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(30), 19354-19389. Retrieved January 16, 2026, from [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules, 28(20), 7088. Retrieved January 16, 2026, from [Link]

-

Kinase. (n.d.). BioAssay Systems. Retrieved January 16, 2026, from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 16, 2026, from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved January 16, 2026, from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved January 16, 2026, from [Link]

-

The mechanism of action of antibacterial (fluoro)quinolones. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Mechanisms of action of antimicrobials: focus on fluoroquinolones. (2001). Clinical Infectious Diseases, 32(Supplement_1), S9-S14. Retrieved January 16, 2026, from [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (2014). Cold Spring Harbor Perspectives in Medicine, 4(11), a015320. Retrieved January 16, 2026, from [Link]

-

Synthesis of (3-(2,7-dichloro-6-fluoroquinolin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one) and 24 (3-(2,7-dichloro-6-fluoroquinolin-3-yl)-1-(4-chlorophenyl)prop-2-en-1-one). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). Molecules, 27(5), 1658. Retrieved January 16, 2026, from [Link]

-

Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020). Molecules, 25(23), 5662. Retrieved January 16, 2026, from [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8683-8711. Retrieved January 16, 2026, from [Link]

-

Fluoroquinolones: Mechanisms of Action and Resistance. (2011). YouTube. Retrieved January 16, 2026, from [Link]

-

4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

-

Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (2018). Antibiotics, 7(2), 48. Retrieved January 16, 2026, from [Link]

-

Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. (2023). Molecules, 28(19), 6929. Retrieved January 16, 2026, from [Link]

-

(PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 3,4-Dichloro-7-fluoroquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 14. integra-biosciences.com [integra-biosciences.com]

- 15. apec.org [apec.org]

- 16. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. reactionbiology.com [reactionbiology.com]

The Privileged Scaffold: A Technical Guide to 3,4-Dichloro-7-fluoroquinoline Derivatives and Analogues in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a vast array of biologically active compounds. This technical guide provides an in-depth exploration of a specific, highly functionalized quinoline core: 3,4-dichloro-7-fluoroquinoline. We will dissect the synthetic strategies for accessing and modifying this core, delve into the nuanced structure-activity relationships of its derivatives, and elucidate their mechanisms of action, with a particular focus on their emerging potential as targeted anticancer agents. This document is designed to serve as a comprehensive resource, blending established chemical principles with practical, field-proven insights to empower researchers in the rational design and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Rationale for Focusing on 3,4-Dichloro-7-fluoroquinoline

The strategic placement of halogen atoms on the quinoline ring system profoundly influences its physicochemical properties and biological activity. The 3,4-dichloro-7-fluoroquinoline core is a testament to this, offering a unique combination of features that make it an attractive starting point for drug discovery endeavors.

-

Fluorine at C7: The 7-fluoro substituent is a common feature in many successful fluoroquinolone antibiotics. In the context of anticancer agents, this electron-withdrawing group can modulate the pKa of the quinoline nitrogen, influencing drug-target interactions and pharmacokinetic properties.

-

Dichlorination at C3 and C4: The chlorine atoms at the 3 and 4 positions serve as versatile synthetic handles. The C4-chloro group is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various side chains, a critical step in tuning biological activity. The C3-chloro group, while less reactive to nucleophilic attack, opens avenues for derivatization through metal-catalyzed cross-coupling reactions, enabling the exploration of a wider chemical space.

This trifunctionalized scaffold, therefore, provides a robust platform for generating diverse libraries of compounds for screening against a multitude of biological targets.

Synthetic Strategies: Accessing and Derivatizing the Core

The synthesis of 3,4-dichloro-7-fluoroquinoline and its subsequent derivatization require a multi-step approach, leveraging classic heterocyclic chemistry and modern catalytic methods.

Synthesis of the 3,4-Dichloro-7-fluoroquinoline Core

Conceptual Synthetic Pathway:

Caption: Conceptual workflow for the synthesis of the 3,4-dichloro-7-fluoroquinoline core.

Experimental Protocol (Adapted from similar syntheses):

-

Condensation: React 3-chloro-4-fluoroaniline with diethyl (ethoxymethylene)malonate (EMME) with heating to form the corresponding acrylate intermediate.

-

Cyclization: The crude acrylate is added to a high-boiling solvent such as Dowtherm A and heated to induce thermal cyclization, yielding the ethyl 4-hydroxy-7-fluoro-3-quinolinecarboxylate.

-

Saponification and Decarboxylation: The resulting ester is saponified with a base (e.g., NaOH) to the carboxylic acid, which is then decarboxylated by heating to afford 7-fluoro-4-hydroxyquinoline.

-

Chlorination: The 7-fluoro-4-hydroxyquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final 3,4-dichloro-7-fluoroquinoline. The presence of the hydroxyl group at the 4-position and a hydrogen at the 3-position allows for the introduction of chlorine at both positions in this step.

Derivatization at the C4 Position: Nucleophilic Aromatic Substitution

The C4 position of the 3,4-dichloro-7-fluoroquinoline core is significantly more reactive towards nucleophiles than the C3 position. This regioselectivity allows for the selective introduction of a wide variety of amine-containing side chains, which is a cornerstone of tuning the biological activity of quinoline-based compounds.

General Reaction Scheme:

Navigating the Chemical Landscape of Substituted Fluoroquinolones: A Technical Guide for Drug Discovery

Abstract

The fluoroquinolone scaffold remains a cornerstone in the development of antibacterial agents, yet the escalating challenge of microbial resistance and concerns over adverse effects necessitate a more nuanced and strategic exploration of its chemical space. This guide provides an in-depth technical framework for researchers, medicinal chemists, and drug development professionals engaged in the design, synthesis, and evaluation of novel substituted fluoroquinolones. Moving beyond a mere recitation of facts, this document elucidates the causal relationships between structural modifications and biological outcomes, offering field-proven insights into navigating the complexities of this vital chemical class. We will traverse the synthetic landscape, from foundational reactions to modern derivatization techniques; delve into the critical structure-activity and structure-toxicity relationships that govern efficacy and safety; and explore the synergistic role of computational chemistry in rationally designing next-generation agents. Every protocol and claim is substantiated by authoritative sources, ensuring a self-validating and trustworthy resource for advancing fluoroquinolone research.

The Fluoroquinolone Core: A Privileged Scaffold with Enduring Potential

The defining characteristic of the fluoroquinolone class is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid nucleus, a rigid, planar system essential for its mechanism of action. These synthetic antibacterial agents exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones introduce double-strand breaks into the bacterial chromosome, thereby inhibiting DNA replication and transcription, ultimately leading to cell death.[1][2][3]

The enduring appeal of this scaffold lies in its synthetic tractability and the profound impact of substituents at various positions on its biological profile. The key positions for modification, which will be the focus of this guide, are:

-

N-1: Influences overall potency and pharmacokinetic properties.

-

C-5: Can enhance overall potency.

-

C-6: The hallmark fluorine atom dramatically increases potency by enhancing DNA gyrase binding and cell penetration.

-

C-7: The primary site for modulating antibacterial spectrum, potency, and side effects.

-

C-8: Affects antibacterial spectrum, oral absorption, and phototoxicity.

The strategic manipulation of these positions allows for the fine-tuning of activity against resistant strains, mitigation of adverse effects, and the potential expansion of fluoroquinolones into new therapeutic areas, such as oncology.[4][5][6]

Synthetic Exploration: From Core Synthesis to Analogue Generation

The journey into the chemical space of fluoroquinolones begins with the construction of the core bicyclic system, followed by the introduction of diversity-oriented substituents.

Foundational Synthesis: The Gould-Jacobs Reaction

A robust and widely adopted method for constructing the 4-quinolone core is the Gould-Jacobs reaction.[4][7][8] This multi-step process offers a versatile entry point to the scaffold.

Rationale: The Gould-Jacobs reaction is favored for its reliability and its ability to accommodate a wide range of substituted anilines, which ultimately translate to diversity in the final fluoroquinolone analogues. The initial condensation is a nucleophilic substitution, followed by a thermally induced 6-electron electrocyclization, a powerful transformation for forming the quinoline ring system.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

Causality: Microwave-assisted synthesis is presented here as a modern alternative to classical thermal methods. The use of microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields by providing efficient, uniform heating.[7][8][9]

-

Reaction Setup: In a 2.5 mL microwave vial equipped with a magnetic stir bar, combine the substituted 3-chloro-4-fluoro aniline (2.0 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol, 3.0 eq). The excess DEEM can serve as both a reagent and a solvent.[9]

-

Microwave Irradiation (Condensation): Seal the vial and place it in a microwave reactor. Heat the mixture to 170 °C and hold for 7-10 minutes.[8] Monitor the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC).

-

Cyclization: For the cyclization step, the intermediate can be dissolved in a high-boiling solvent like diphenyl ether and heated conventionally to ~250 °C. Alternatively, the neat mixture can be heated in the microwave reactor at a higher temperature (e.g., 250-300 °C) for a specified time (e.g., 5-15 minutes), though this requires careful optimization to prevent degradation.[9]

-

Isolation & Purification: After cooling, the cyclized product, ethyl 4-quinolone-3-carboxylate, often precipitates. The solid is collected by filtration and washed with a cold solvent such as acetonitrile or ethanol.[9]

-

Hydrolysis (Saponification): The resulting ester is hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous base, such as sodium hydroxide, followed by acidification to precipitate the product.

Introducing Diversity: Modification of the Quinolone Core

With the core in hand, the focus shifts to introducing substituents that modulate the biological activity. The C-7 position is the most common site for modification, typically involving nucleophilic aromatic substitution of a halogen (e.g., chlorine) with a cyclic amine, such as piperazine or pyrrolidine.

Experimental Protocol: Synthesis of a Ciprofloxacin Analogue

Causality: This protocol exemplifies the introduction of a key pharmacophore at the C-7 position. The use of a base like triethylamine or potassium carbonate is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dimethylformamide (DMF) is a common solvent choice due to its high boiling point and ability to dissolve both the quinolone core and the amine nucleophile.

-

Reaction Setup: In a round-bottom flask, dissolve the 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: Add the desired N-substituted piperazine (e.g., 1-methylpiperazine, ~1.2 eq) and a base such as anhydrous potassium carbonate (~2.0 eq) or triethylamine (~1.5 eq).[10]

-

Reaction Conditions: Heat the reaction mixture under reflux for 4-6 hours, monitoring its progress by TLC.[11]

-

Workup and Isolation: After completion, cool the mixture and pour it into ice water. The precipitated solid is collected by filtration, washed thoroughly with water to remove DMF and salts, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final ciprofloxacin analogue.

Characterization of Novel Fluoroquinolones

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise structure of the synthesized molecules.

-

¹H NMR: Key diagnostic signals include the downfield singlet for the C-2 proton, aromatic protons on the quinoline core and substituents, and characteristic signals for the N-1 and C-7 substituents (e.g., cyclopropyl and piperazinyl protons). The carboxylic acid proton often appears as a very broad singlet far downfield (>14 ppm).[1]

-

¹³C NMR: Confirms the carbon skeleton, with characteristic chemical shifts for the carbonyl (C-4, ~177 ppm), carboxylic acid (C-3, ~166 ppm), and other carbons in the heterocyclic system.[1][9][12]

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is commonly used. Fragmentation patterns can offer further structural clues, such as the characteristic loss of water, carbon monoxide, and cleavage of the C-7 piperazine ring.[13]